
4-Methylmorpholine N-oxide monohydrate
Overview
Description
4-Methylmorpholine N-oxide monohydrate is an organic compound with the chemical formula C5H11NO2·H2O. It is a heterocyclic amine oxide and a derivative of morpholine. This compound is commonly used in organic chemistry as a co-oxidant and sacrificial catalyst in various oxidation reactions. It is also employed as a solvent in the production of cellulose fibers through the lyocell process .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylmorpholine N-oxide monohydrate can be synthesized by the oxidation of 4-methylmorpholine using hydrogen peroxide in the presence of a catalyst. The process involves the following steps:
- Adding nano metal oxide to 4-methylmorpholine and mixing thoroughly.
- Dropwise addition of a hydrogen peroxide solution to the mixture.
- Raising the temperature to accelerate the reaction.
- Filtering and distilling the solution under reduced pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylmorpholine N-oxide monohydrate undergoes various types of chemical reactions, primarily oxidation reactions. It is commonly used as a co-oxidant in the following reactions:
Oxidation of olefins to cis-1,2-diols: Catalyzed by osmium tetroxide (OsO4).
Oxidation of alcohols to aldehydes and ketones: Catalyzed by ruthenium complexes
Common Reagents and Conditions
Osmium tetroxide (OsO4): Used in the oxidation of olefins.
Ruthenium catalysts: Such as ruthenium trichloride (RuCl3) or dichlorotris(triphenylphosphine)ruthenium(II).
Solvents: Polar solvents like water and acetone are commonly used
Major Products Formed
Cis-1,2-diols: From the oxidation of olefins.
Aldehydes and ketones: From the oxidation of alcohols
Scientific Research Applications
Chemical Properties and Structure
4-Methylmorpholine N-oxide monohydrate has the empirical formula and a molecular weight of 135.16 g/mol. It is a colorless to yellowish liquid that is soluble in water, making it suitable for various aqueous reactions .
Organic Synthesis
Oxidation Reactions
- Catalytic Role : MNO serves as a co-oxidant in several oxidation reactions, notably in the catalytic oxidation of olefins to cis-1,2-diols using osmium tetroxide (OsO₄). This reaction is crucial for synthesizing diols from olefins, which are valuable intermediates in organic synthesis .
- Ruthenium-Catalyzed Reactions : It is also involved in ruthenium-catalyzed oxidations of alcohols to aldehydes and ketones, enhancing the efficiency of these transformations .
Dihydroxylation and Aminohydroxylation
- MNO can be utilized as a reagent for the dihydroxylation and aminohydroxylation of olefins, providing a pathway for synthesizing amino alcohols from olefins under mild conditions .
Cellulose Processing
MNO plays a critical role in the production of lyocell fibers, a type of regenerated cellulose. The compound acts as a solvent that swells cellulose, facilitating its dissolution and subsequent regeneration into fibers. This process is considered environmentally friendly compared to traditional methods that use more toxic solvents .
Table 1: Comparison of Cellulose Solvents
Solvent Type | Environmental Impact | Efficiency | Application Area |
---|---|---|---|
MNO | Low | High | Lyocell fiber production |
NMMO | Moderate | Moderate | Regenerated cellulose |
Ionic Liquids | High | Variable | Various cellulose forms |
Biochemical Applications
Biomass Pretreatment
- In biofuel production, MNO has been shown to enhance the enzymatic hydrolysis of cellulosic biomass such as sugarcane. By pretreating biomass with MNO, the yield of fermentable sugars increases significantly, improving overall biofuel production efficiency .
Toxicity Studies
- Recent studies have investigated the reproductive toxicity of NMMO (N-Methylmorpholine N-oxide), closely related to MNO. These studies employ advanced methodologies such as organotypic in vitro assays to assess potential human health risks associated with exposure to these compounds . While reduced sperm counts were observed in male rats, similar effects were not noted in primate models, suggesting species-specific responses that may not be relevant to humans .
Case Study 1: Lyocell Fiber Production
In an industrial setting, MNO was used to dissolve cellulose at various concentrations. The resulting solution was spun into fibers, which were then tested for mechanical properties. The fibers produced exhibited high tensile strength and biodegradability, making them suitable for sustainable textile applications.
Case Study 2: Biofuel Production
A research study evaluated the effectiveness of MNO in pretreating sugarcane biomass. Results indicated that pretreatment with MNO increased the enzymatic hydrolysis yield by 30%, demonstrating its potential as an eco-friendly additive in biofuel production processes.
Mechanism of Action
The mechanism of action of 4-methylmorpholine N-oxide monohydrate involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to substrates, thereby oxidizing them. In the case of cellulose dissolution, it breaks the hydrogen bonding network within cellulose, allowing it to dissolve in the solvent .
Comparison with Similar Compounds
Similar Compounds
N-Methylmorpholine N-oxide: A closely related compound with similar applications in oxidation reactions.
Tetrapropylammonium perruthenate: Another oxidizing agent used in similar oxidation reactions.
Potassium osmate (VI) dihydrate: Used in the oxidation of olefins
Uniqueness
4-Methylmorpholine N-oxide monohydrate is unique due to its dual role as both a solvent and an oxidizing agent. Its ability to dissolve cellulose without derivatization sets it apart from other solvents used in the textile industry. Additionally, its effectiveness as a co-oxidant in various oxidation reactions makes it a valuable reagent in organic synthesis .
Biological Activity
4-Methylmorpholine N-oxide monohydrate (MMNO·H₂O), with the chemical formula C₅H₁₁NO₂·H₂O and CAS number 70187-32-5, is an organic compound widely recognized for its role as a solvent and oxidizing agent in various chemical reactions. This article delves into its biological activity, applications, and relevant research findings.
- Molecular Weight : 135.17 g/mol (anhydrous: 117.15 g/mol)
- Melting Point : 73°C to 76°C
- Solubility : Highly soluble in water
- Hygroscopic Nature : MMNO·H₂O readily absorbs moisture from the air, necessitating careful storage conditions .
1. Solvent for Cellulose Fibers
MMNO·H₂O is primarily employed as a solvent in the production of Lyocell fibers, a type of regenerated cellulose fiber. This process is considered eco-friendly due to its reduced environmental impact compared to traditional methods. The ability of MMNO·H₂O to disrupt the hydrogen bonding network in cellulose enables its dissolution, which is crucial for fiber preparation .
2. Oxidation Reactions
The compound serves as an oxidant in several catalytic processes:
- OsO₄ Catalyzed Reactions : It is involved in the catalytic oxidation of olefins to cis-1,2-diols, enhancing the efficiency of synthetic pathways in organic chemistry .
- Ruthenium-Catalyzed Oxidation : MMNO·H₂O facilitates the conversion of alcohols to aldehydes and ketones when used alongside tetrapropylammonium perruthenate (TPAP) .
Study on Pollen and Spore Exines
A significant study explored the effects of MMNO·H₂O on pollen and spore exines, revealing its capacity to dissolve sporopollenin—a robust biopolymer found in the outer layer of pollen grains. This property has implications for palynological studies and the analysis of ancient plant materials .
Dissolution of Scleroproteins
MMNO·H₂O has also been investigated for its ability to dissolve scleroproteins, which are structural proteins found in animal tissues. The dissolution occurs primarily in areas rich in glycine and alanine residues, showcasing its potential utility in biochemistry and protein studies .
Comparative Analysis of Biological Activity
Property/Activity | MMNO·H₂O | Other Solvents (e.g., DMSO) |
---|---|---|
Solvent for cellulose | Yes | Limited |
Oxidant for olefins | Yes | Yes |
Dissolves sporopollenin | Yes | No |
Eco-friendly fiber production | Yes | No |
Q & A
Q. What is the role of NMMO in cellulose dissolution, and what experimental parameters are critical for reproducibility?
Basic Research Question
NMMO acts as a solvent for cellulose in the lyocell process, dissolving it into a spinnable "dope" for fiber production. Key parameters include:
- Temperature : Maintain 80–120°C to ensure complete dissolution while avoiding thermal degradation .
- Concentration : Use NMMO monohydrate (≥98% purity) at 40–50% (w/w) in water to balance solubility and viscosity .
- Precipitation : Reprecipitate cellulose in water baths at controlled pH (neutral to slightly acidic) to form uniform fibers .
Methodological Note : Monitor solution viscosity via rheometry and confirm dissolution via polarized light microscopy to detect residual crystallinity .
Q. How does NMMO function as a co-oxidant in OsO₄-mediated dihydroxylation of olefins, and how can reaction efficiency be optimized?
Advanced Research Question
NMMO regenerates catalytic OsO₄ in asymmetric dihydroxylation, enabling turnover and reducing OsO₄ loading. Optimization strategies:
- Stoichiometry : Use 1.1–1.5 equivalents of NMMO relative to olefin to minimize side reactions .
- Solvent Systems : Employ biphasic conditions (e.g., acetone/water) to enhance OsO₄ solubility and stabilize reactive intermediates .
- Catalyst Loading : Reduce OsO₄ to 0.5–2 mol% by pairing with chiral ligands (e.g., (DHQ)₂PHAL) for enantioselectivity >90% .
Validation : Monitor reaction progress via TLC (Rf shift for diol products) and characterize diastereomeric excess using chiral HPLC .
Q. How should researchers address discrepancies in reported melting points and stability data for NMMO?
Data Contradiction Analysis
Reported melting points vary (73–76°C for monohydrate vs. 180–184°C for anhydrous form) due to:
- Hydration State : Monohydrate (CAS 70187-32-5) decomposes upon dehydration, while anhydrous NMMO (CAS 7529-22-8) has higher thermal stability .
- Purity Impact : Commercial samples (≥97% purity) may contain residual water or solvents, lowering observed melting points .
Resolution : Characterize samples via Karl Fischer titration (water content) and DSC to confirm hydration state. Store under anhydrous conditions (desiccator, argon atmosphere) to prevent hygroscopic degradation .
Q. What methodological considerations are critical for using NMMO in Ru-catalyzed alcohol oxidations?
Advanced Research Question
NMMO serves as a terminal oxidant in Ru-catalyzed conversions of alcohols to aldehydes/ketones. Key considerations:
- Catalyst Selection : Use [RuCl₂(p-cymene)]₂ with N-methylimidazole co-catalysts for primary alcohol oxidation .
- Solvent Compatibility : Acetonitrile or toluene enhances catalyst stability, while aqueous systems require phase-transfer agents .
- Reaction Monitoring : Track aldehyde formation via FTIR (C=O stretch at ~1720 cm⁻¹) and GC-MS for volatile products .
Troubleshooting : If over-oxidation occurs (e.g., carboxylic acids), reduce NMMO stoichiometry or add radical scavengers (e.g., BHT) .
Q. How can researchers assess the human relevance of in vitro toxicological findings for NMMO?
Translational Research Focus
A 2022 study (Clewell et al.) identified anti-spermatogenic effects in rats. To extrapolate to humans:
- Comparative Genomics : Analyze conserved targets (e.g., oxidative stress pathways) using RNA-seq of rat vs. human Sertoli cells .
- In Vitro Models : Use human organoids or primary testicular cells exposed to NMMO (0.1–10 mM) to quantify apoptosis (Annexin V assay) and ROS production (DCFH-DA probe) .
- Dose-Response Modeling : Compare NOAELs (no-observed-adverse-effect levels) between species using physiologically based pharmacokinetic (PBPK) modeling .
Q. What are the best practices for handling hygroscopic NMMO to ensure experimental consistency?
Basic Laboratory Practice
NMMO’s hygroscopicity necessitates strict handling protocols:
- Storage : Keep in airtight containers with desiccants (silica gel) at 2–8°C. Avoid repeated warming to room temperature .
- Weighing : Perform in a glovebox under nitrogen or in a dry room (RH <20%) to prevent water absorption .
- Quality Control : Pre-dry samples under vacuum (40°C, 24 hr) and verify purity via ¹H NMR (δ 3.6–4.1 ppm for morpholine protons) .
Q. How does NMMO’s role in aspartic acid ligation for peptide cyclization differ from traditional coupling agents?
Advanced Synthetic Chemistry
In cyclic peptide synthesis (e.g., Scheme 2, ), NMMO enables chemoselective aspartic acid ligation by:
- Oxidative Activation : Generates active ester intermediates via transient oxidation of serine/threonine residues, avoiding racemization .
- Solvent Optimization : Use acetone/water (4:1 v/v) at 0°C to stabilize the ligation transition state .
Validation : Confirm cyclization via MALDI-TOF MS and assess conformational stability via circular dichroism (CD) spectroscopy .
Q. What analytical techniques are recommended for detecting NMMO decomposition products during reactions?
Methodological Guidance
Decomposition products (e.g., morpholine, CO, NOₓ) can interfere with reaction outcomes. Detection methods include:
- GC-MS : Identify volatile byproducts (e.g., morpholine: retention time ~4.2 min on DB-5 column) .
- FTIR : Monitor gas-phase NOₓ (absorbance at 1500–1600 cm⁻¹) in real-time .
- Ion Chromatography : Quantify aqueous nitrate/nitrite ions post-reaction .
Mitigation : Add stabilizers (e.g., ascorbic acid) or conduct reactions under inert atmospheres to suppress degradation .
Properties
IUPAC Name |
4-methyl-4-oxidomorpholin-4-ium;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c1-6(7)2-4-8-5-3-6;/h2-5H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZPLXZGZWWXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)[O-].O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601338654 | |
Record name | N-Methylmorpholine N-oxide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70187-32-5, 80913-66-2 | |
Record name | N-Methylmorpholine N-oxide monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070187325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylmorpholine N-oxide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601338654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylmorpholine N-oxide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLMORPHOLINE N-OXIDE HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLMORPHOLINE N-OXIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/087WU2FTQ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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